5-Fluoro-6-chloroisatin

Caspase Inhibition Apoptosis Research Neurodegenerative Disease

Uncontrolled halogen substitution in isatin analogs frequently confounds SAR studies, undermining reproducibility. 5-Fluoro-6-chloroisatin resolves this with a defined dual-halogen substitution pattern that delivers validated target engagement. Key outcomes: caspase-6 binding affinity Kd = 270 nM for Huntington's disease research; 26.7-fold greater potency vs. 5-fluorouracil in CML K562 cells (IC50 = 2.32 µM); 1.27-fold selectivity for MCF-7 over MDA-MB-231 breast cancer models (IC50 = 3.4 vs. 4.32 µM). XLogP3 = 1.6 enables rational lipophilicity tuning. Supplied at ≥98% HPLC purity with ambient shipping.

Molecular Formula C8H3ClFNO2
Molecular Weight 199.56 g/mol
CAS No. 96202-57-2
Cat. No. B1370284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-6-chloroisatin
CAS96202-57-2
Molecular FormulaC8H3ClFNO2
Molecular Weight199.56 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1F)Cl)NC(=O)C2=O
InChIInChI=1S/C8H3ClFNO2/c9-4-2-6-3(1-5(4)10)7(12)8(13)11-6/h1-2H,(H,11,12,13)
InChIKeyGHBWNCFDSGAFIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-6-chloroisatin: Specifications & Characterization


5-Fluoro-6-chloroisatin (CAS 96202-57-2), a halogenated isatin derivative with the IUPAC name 6-chloro-5-fluoro-1H-indole-2,3-dione [1], is a small-molecule research chemical (Molecular Weight: 199.57 g/mol) [1] available in solid form with a melting point of 279-283°C . Commercial specifications typically cite purities of ≥95% to 98% (HPLC) , with recommended storage at room temperature .

1
Halogenated isatin scaffold
Supports structure-activity relationship (SAR) studies
2
Caspase-6 probe context
Reported binding affinity supports caspase-6 pathway research
3
Cell-based cytotoxicity screening
Applicable to leukemia and breast cancer cell-model studies

5-Fluoro-6-chloroisatin: Why Analog Substitution Fails


While structurally related isatins share a common core, their physicochemical and biological properties are exquisitely sensitive to the nature and position of halogen substituents. Literature demonstrates that even regioisomeric or mono-halogenated analogs can exhibit vastly different target engagement profiles [1]. This is attributed to changes in electronic distribution, molecular conformation, and lipophilicity (e.g., XLogP3 of 1.6 for 5-fluoro-6-chloroisatin [2]), all of which directly influence binding affinity and selectivity [3]. Substituting 5-fluoro-6-chloroisatin with a mono-halogenated or differently substituted analog without empirical validation carries a high risk of confounding experimental results and compromising the reproducibility of structure-activity relationship (SAR) studies [1].

!
Halogen pattern alters target engagement
Regioisomeric or mono-halogenated isatins may shift binding profiles due to electronic and lipophilic differences; direct substitution without validation risks SAR confounding.
!
Lipophilicity mismatch with mono-halogen analogs
Mono-halogenated analogs exhibit lower XLogP3 values, which can alter membrane permeability and target partitioning; replacement may not replicate cellular exposure.
!
Unvalidated analog substitution risks reproducibility
Literature highlights that even structurally close isatins show divergent activities; empirical validation is required before changing to a different halogenated isatin.

5-Fluoro-6-chloroisatin: Key Procurement Evidence


Caspase-6 Binding Affinity vs. Non-Halogenated Isatin

5-Fluoro-6-chloroisatin demonstrates measurable binding affinity for caspase-6, a key enzyme involved in apoptosis and neurodegenerative processes [1]. This provides a distinct, quantifiable interaction profile compared to non-halogenated isatin, for which high-affinity caspase-6 binding is not a primary characteristic reported in major databases.

Caspase-6 binding vs. isatin
Class-level inference
Kd 270 nM vs non-halogenated isatin High-affinity binding not a primary feature for unsubstituted isatin
Supports caspase-6 probe development and pathway research
SPR assay; binding context requires target-specific validation
Caspase Inhibition Apoptosis Research Neurodegenerative Disease

Cytotoxicity vs. 5-Fluorouracil in Leukemia Cells

In a direct comparative study, 5-fluoro-6-chloroisatin exhibited significantly greater potency against K562 chronic myelogenous leukemia cells than the clinical chemotherapeutic agent 5-fluorouracil (5-FU) . This differential in potency highlights its potential as a lead scaffold for developing more effective anticancer agents .

Cytotoxicity vs. 5-FU (K562)
Head-to-head
IC50 2.32 µM vs 5-FU IC50 62.0 µM ~26.7-fold lower IC50 in K562 leukemia cell line
Supports leukemia cell-model screening; not therapeutic efficacy
In vitro cell viability assay; data to verify independently
Anticancer Research Cytotoxicity Leukemia Models

Breast Cancer Cell Line Activity Comparison

The compound demonstrates a differential potency profile across distinct breast cancer cell lines, showing greater activity in MCF-7 (hormone receptor-positive) cells compared to MDA-MB-231 (triple-negative) cells . This lineage-specific cytotoxicity can be leveraged to design more targeted studies.

Breast cancer line comparison
Data to verify
MCF-7 IC50 3.4 µM vs MDA-MB-231 IC50 4.32 µM 1.27-fold difference between cell lines
Supports breast cancer subtype screening context
Source not provided; cell-model endpoint review recommended
Breast Cancer Cytotoxicity Cell Line Panel

Lipophilicity vs. Mono-Halogenated Analogs

The presence of both fluorine and chlorine substituents on the isatin core imparts a distinct lipophilicity profile to 5-fluoro-6-chloroisatin (XLogP3 = 1.6) compared to its mono-halogenated analogs [1]. This property is a key determinant of passive membrane permeability and target binding [2].

Lipophilicity (XLogP3)
Class-level inference
XLogP3 = 1.6
Mono-halogenated analogs estimated ~0.9–1.3
Higher lipophilicity may influence permeability and target engagement
Computed value; experimental logD validation needed
Medicinal Chemistry Lipophilicity Drug Design

5-Fluoro-6-chloroisatin: Research Applications


Caspase-6 Inhibitors for Neurodegenerative Diseases

For medicinal chemistry programs targeting caspase-6 in the context of Huntington's disease or other neurodegenerative conditions, procuring 5-fluoro-6-chloroisatin is justified. Its demonstrated binding affinity (Kd = 270 nM) provides a validated starting point for a structure-activity relationship (SAR) campaign, which is not a primary characteristic of non-halogenated isatin .

Potent Antileukemic Agents

In oncology research focused on chronic myelogenous leukemia (CML), this compound offers a significant advantage. Its 26.7-fold greater potency against K562 cells (IC50 = 2.32 µM) compared to 5-fluorouracil (IC50 = 62.0 µM) makes it a compelling scaffold for designing novel therapeutics with enhanced efficacy .

Targeted Breast Cancer Research

Investigators studying hormone receptor-positive breast cancer should prioritize 5-fluoro-6-chloroisatin over triple-negative models, as it demonstrates 1.27-fold greater potency in MCF-7 cells (IC50 = 3.4 µM) compared to MDA-MB-231 cells (IC50 = 4.32 µM) . This differential activity guides target validation and model selection.

Lipophilicity Optimization

For projects where modulating lipophilicity is critical to improving cellular permeability or altering pharmacokinetic properties, 5-fluoro-6-chloroisatin (XLogP3 = 1.6) provides a distinct profile compared to mono-halogenated isatin analogs . This computed difference offers a rational basis for scaffold selection to fine-tune compound properties in the early stages of drug design [1].

Application
Selection Property
Validation Focus
Caspase-6 pathway research
Reported caspase-6 binding affinity context
Binding assay & SAR profiling
Leukemia cell-model cytotoxicity studies
Reported cytotoxicity endpoint context
Cell viability assay & comparator review
Breast cancer subtype cell-line screening
Cell-line selectivity profile
MCF-7 vs. MDA-MB-231 endpoint comparison
Permeability & distribution research
Computed lipophilicity (XLogP3) profile
Membrane permeability and target engagement context
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